molecular formula C11H16O2 B3093385 2-Butanol, 3-(phenylmethoxy)-, (2R,3R)- CAS No. 124338-52-9

2-Butanol, 3-(phenylmethoxy)-, (2R,3R)-

Cat. No. B3093385
CAS RN: 124338-52-9
M. Wt: 180.24 g/mol
InChI Key: VQEAOBYESZEWRQ-NXEZZACHSA-N
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Description

(2R,3R)-3-Phenyl-2-butanol is a compound with the chemical formula C10H14O . It belongs to the class of benzeneethanols and is also known by other names such as (2R,3R)-3-(benzyloxy)butan-2-ol . The stereochemistry of this compound is defined by the (2R,3R) configuration.


Synthesis Analysis

The synthesis of (2R,3R)-3-Phenyl-2-butanol involves the reaction of appropriate starting materials, such as benzyl chloride or benzyl bromide, with a chiral reducing agent. The stereochemistry is crucial in achieving the desired enantiomer. Detailed synthetic routes and conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular formula of (2R,3R)-3-Phenyl-2-butanol is CHO , with an average mass of 150.218 Da . It contains two defined stereocenters, contributing to its chiral nature. The 3D structure reveals the arrangement of atoms and functional groups in space .

Safety and Hazards

Safety precautions should be taken when handling any chemical compound. Consult safety data sheets (SDS) for specific information on handling, storage, and disposal of (2R,3R)-3-Phenyl-2-butanol .

properties

IUPAC Name

(2R,3R)-3-phenylmethoxybutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(12)10(2)13-8-11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEAOBYESZEWRQ-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C)OCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-benzyloxybutan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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